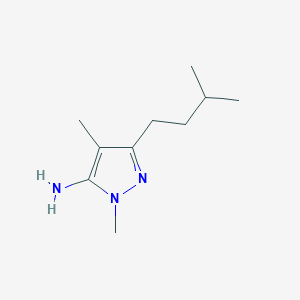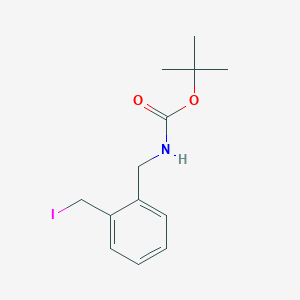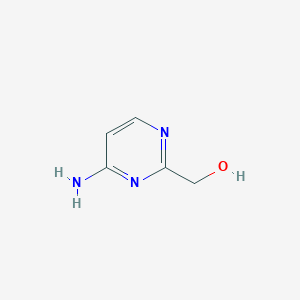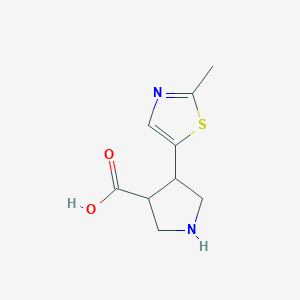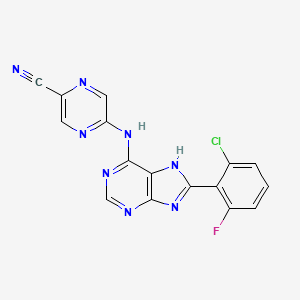
5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazine ring substituted with a carbonitrile group and an amino group linked to a purine derivative, which is further substituted with a 2-chloro-6-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, which is then reacted with the appropriate pyrazine derivative under controlled conditions. Common reagents used in these reactions include halogenating agents, catalysts, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile
- 5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile
Uniqueness
5-((8-(2-Chloro-6-fluorophenyl)-7H-purin-6-yl)amino)pyrazine-2-carbonitrile stands out due to its unique combination of a purine derivative and a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H8ClFN8 |
|---|---|
Molecular Weight |
366.74 g/mol |
IUPAC Name |
5-[[8-(2-chloro-6-fluorophenyl)-7H-purin-6-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H8ClFN8/c17-9-2-1-3-10(18)12(9)14-25-13-15(22-7-23-16(13)26-14)24-11-6-20-8(4-19)5-21-11/h1-3,5-7H,(H2,21,22,23,24,25,26) |
InChI Key |
SDUURQCAIONEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)NC4=NC=C(N=C4)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
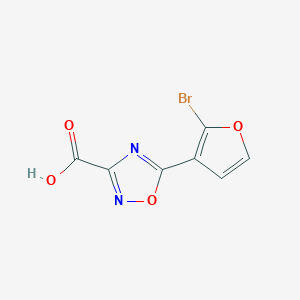

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
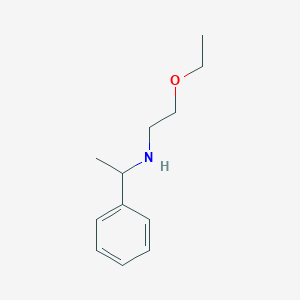

![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)

